Ethyl 5-propyl-1,2,4-oxadiazole-3-carboxylate Ethyl 5-propyl-1,2,4-oxadiazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1245647-37-3
VCID: VC0110030
InChI: InChI=1S/C8H12N2O3/c1-3-5-6-9-7(10-13-6)8(11)12-4-2/h3-5H2,1-2H3
SMILES: CCCC1=NC(=NO1)C(=O)OCC
Molecular Formula: C8H12N2O3
Molecular Weight: 184.195

Ethyl 5-propyl-1,2,4-oxadiazole-3-carboxylate

CAS No.: 1245647-37-3

Cat. No.: VC0110030

Molecular Formula: C8H12N2O3

Molecular Weight: 184.195

* For research use only. Not for human or veterinary use.

Ethyl 5-propyl-1,2,4-oxadiazole-3-carboxylate - 1245647-37-3

Specification

CAS No. 1245647-37-3
Molecular Formula C8H12N2O3
Molecular Weight 184.195
IUPAC Name ethyl 5-propyl-1,2,4-oxadiazole-3-carboxylate
Standard InChI InChI=1S/C8H12N2O3/c1-3-5-6-9-7(10-13-6)8(11)12-4-2/h3-5H2,1-2H3
Standard InChI Key VLOLVNJIFAVYRC-UHFFFAOYSA-N
SMILES CCCC1=NC(=NO1)C(=O)OCC

Introduction

Chemical Identity and Structural Characteristics

Ethyl 5-propyl-1,2,4-oxadiazole-3-carboxylate features a 1,2,4-oxadiazole core with two key substituents: a propyl group at the 5-position and an ethyl carboxylate group at the 3-position. This structural arrangement contributes to the compound's unique chemical and biological properties. The molecule's basic identification and structural parameters are summarized in the following table:

ParameterValue
CAS Number1245647-37-3
Molecular FormulaC₈H₁₂N₂O₃
Molecular Weight184.195 g/mol
IUPAC NameEthyl 5-propyl-1,2,4-oxadiazole-3-carboxylate
SMILESCCCC1=NC(=NO1)C(=O)OCC
Standard InChIInChI=1S/C8H12N2O3/c1-3-5-6-9-7(10-13-6)8(11)12-4-2/h3-5H2,1-2H3
Standard InChIKeyVLOLVNJIFAVYRC-UHFFFAOYSA-N
PubChem Compound ID46835431

The 1,2,4-oxadiazole ring system is a crucial structural element of this compound, providing a planar, aromatic heterocycle that serves as a scaffold for the attachment of functional groups. The propyl chain at position 5 imparts hydrophobic character, while the ethyl carboxylate at position 3 introduces potential for hydrogen bonding interactions and further chemical modifications.

Structural Comparison with Related Oxadiazole Derivatives

The chemical structure of Ethyl 5-propyl-1,2,4-oxadiazole-3-carboxylate shares similarities with other oxadiazole derivatives, differing primarily in the nature of the substituent at position 5. Compared to Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate (C₆H₈N₂O₃) and Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate (C₇H₈N₂O₃), the propyl group provides extended carbon chain length, influencing the compound's lipophilicity and potential biological interactions .

Physical and Chemical Properties

The physical and chemical properties of Ethyl 5-propyl-1,2,4-oxadiazole-3-carboxylate are influenced by its structural features, particularly the oxadiazole ring and the functional groups attached to it. While specific experimental data for this compound is limited in the provided sources, some properties can be inferred from related compounds and general principles of chemical behavior.

Chemical Reactivity

The chemical reactivity of Ethyl 5-propyl-1,2,4-oxadiazole-3-carboxylate is predominantly determined by the oxadiazole ring and the ethyl carboxylate functional group. The compound can potentially undergo several types of reactions:

  • Esterification and transesterification reactions involving the carboxylate group

  • Hydrolysis of the ester group to yield the corresponding carboxylic acid

  • Nucleophilic substitutions or electrophilic additions at the oxadiazole ring

  • Modifications of the propyl chain through oxidation or other transformations

The oxadiazole ring provides stability to the molecule while also conferring specific reactivity patterns that are valuable in synthetic chemistry and medicinal chemistry applications.

Analytical Characterization

The characterization of Ethyl 5-propyl-1,2,4-oxadiazole-3-carboxylate involves various analytical techniques to confirm its structure, assess its purity, and determine its physical properties. While specific analytical data for this compound is limited in the provided sources, standard methods for similar compounds can be applied.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is essential for confirming the structure of Ethyl 5-propyl-1,2,4-oxadiazole-3-carboxylate. Key features in the 1H NMR spectrum would include signals for the propyl chain, the ethyl group of the carboxylate, and potentially the oxadiazole ring if it contains protons.

Infrared (IR) spectroscopy can provide information about functional groups, with characteristic bands for the carboxylate group (C=O stretching) and the oxadiazole ring (C=N and C-O stretching).

Mass Spectrometry

Mass spectrometry can confirm the molecular weight of Ethyl 5-propyl-1,2,4-oxadiazole-3-carboxylate and provide information about its fragmentation pattern. For comparison, Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate has a predicted collision cross-section of 134.0 Å2 for the [M+H]+ adduct with m/z 169.06078 .

Current Research and Future Directions

Research on Ethyl 5-propyl-1,2,4-oxadiazole-3-carboxylate and related oxadiazole derivatives continues to expand, driven by their potential applications in pharmaceuticals, agrochemicals, and materials science. Future directions for research on this compound may include:

Medicinal Chemistry Applications

Further investigation of the biological activities of Ethyl 5-propyl-1,2,4-oxadiazole-3-carboxylate, particularly its potential as an antimicrobial or anti-inflammatory agent, could lead to the development of novel therapeutic agents. Structure-activity relationship studies involving systematic modifications of the propyl chain and the carboxylate group could optimize its activity against specific targets .

Synthetic Methodology Development

Development of more efficient and environmentally friendly synthetic methods for Ethyl 5-propyl-1,2,4-oxadiazole-3-carboxylate and related compounds remains an active area of research. One-pot synthesis methods, microwave-assisted synthesis, and other green chemistry approaches could enhance the accessibility of this compound for further studies .

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